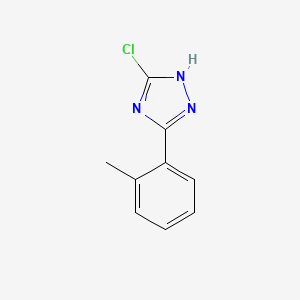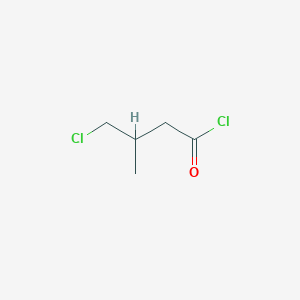
4-Chloro-3-methylbutanoyl Chloride
Descripción general
Descripción
4-Chloro-3-methylbutanoyl Chloride is a chemical compound with the CAS Number: 63480-13-7 . It has a molecular weight of 155.02 and its IUPAC name is 4-chloro-3-methylbutanoyl chloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-methylbutanoyl Chloride is 1S/C5H8Cl2O/c1-4(3-6)2-5(7)8/h4H,2-3H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Chloro-3-methylbutanoyl Chloride is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Ionization and Cyclization
4-Chloro-3-methylbutanoyl chloride is involved in complex ionization and cyclization reactions. Research indicates that ionization forms a primary alkyl acyl dication, leading to methyl and hydrogen shifts. This process ultimately results in the formation of various cations such as pent-3-enoyl and 3-methylbut-2-enoyl cations (Farcasiu, Miller, & Sharma, 1990).
Synthesis of New Insecticides
4-Chloro-3-methylbutanoyl chloride has been utilized in synthesizing new compounds with significant acaricidal activities. This includes its use as an intermediate in creating insecticides derived from cyclohexanol and eugenol (Rong, 2008).
Investigation in Polymerizations
This compound plays a role in polymerization processes. For instance, it has been studied in the context of living isobutylene polymerizations, where its reaction order with respect to titanium tetrachloride was explored, revealing complex kinetics (Puskas & Lanzendörfer, 1998).
Phase-Transfer Catalysis
4-Chloro-3-methylbutanoyl chloride is also significant in phase-transfer catalysis. For example, it was used in the benzoylation of sodium 4-chloro-3-methylphenoxide, demonstrating a highly efficient reaction process with specific catalysts (Yang & Huang, 2007).
Safety and Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-3-methylbutanoyl Chloride is the benzylic position in organic compounds . The benzylic position is a site on an organic molecule where a carbon atom is bonded to an aromatic ring . This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
4-Chloro-3-methylbutanoyl Chloride interacts with its targets through nucleophilic acyl substitution . In this process, a nucleophile (a molecule that donates an electron pair to form a chemical bond) attacks the carbon atom at the benzylic position . This results in the removal of the leaving group, which further breaks into carbon dioxide, carbon monoxide, and chloride ion .
Biochemical Pathways
The biochemical pathway affected by 4-Chloro-3-methylbutanoyl Chloride is the free radical bromination, nucleophilic substitution, and oxidation pathway . The compound’s interaction with its target leads to the formation of a succinimidyl radical (S·), which removes a hydrogen atom to form succinimide (SH) . This reaction continues in a chain, leading to the formation of various products .
Result of Action
The result of the action of 4-Chloro-3-methylbutanoyl Chloride is the formation of new compounds through the process of nucleophilic acyl substitution . This includes the formation of succinimide (SH) and various other products depending on the specific conditions of the reaction .
Propiedades
IUPAC Name |
4-chloro-3-methylbutanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c1-4(3-6)2-5(7)8/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJSMHMSPFVCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylbutanoyl Chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



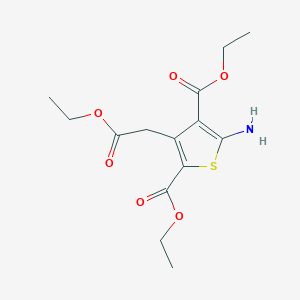


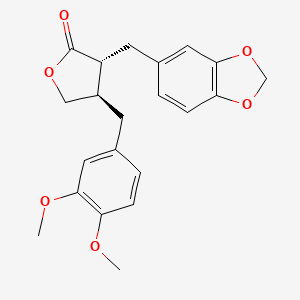
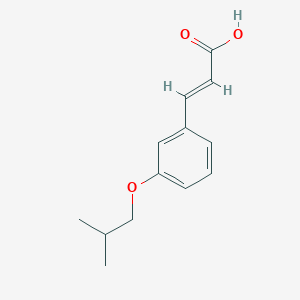

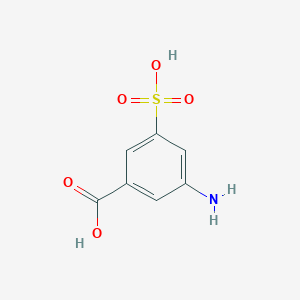
![N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]aniline](/img/structure/B3037762.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B3037763.png)
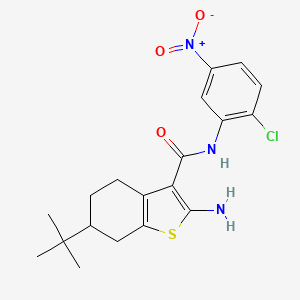
![1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B3037766.png)
![3-Bromo-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B3037767.png)
